3-Ethylbenzoic acid
CAS No.: 619-20-5
Cat. No.: VC21119722
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 619-20-5 |
---|---|
Molecular Formula | C9H10O2 |
Molecular Weight | 150.17 g/mol |
IUPAC Name | 3-ethylbenzoic acid |
Standard InChI | InChI=1S/C9H10O2/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6H,2H2,1H3,(H,10,11) |
Standard InChI Key | HXUSUAKIRZZMGP-UHFFFAOYSA-N |
SMILES | CCC1=CC(=CC=C1)C(=O)O |
Canonical SMILES | CCC1=CC(=CC=C1)C(=O)O |
Introduction
Chemical Identity and Structural Information
3-Ethylbenzoic acid, also known as m-ethylbenzoic acid, is an organic compound with a carboxylic acid functional group attached to a benzene ring that contains an ethyl substituent at the meta position (carbon-3). The compound belongs to the class of substituted benzoic acids, which are widely studied in organic chemistry.
Basic Identification Data
The compound is uniquely identified through several standardized chemical identifiers, as detailed in the following table:
Identifier | Value |
---|---|
CAS Registry Number | 619-20-5 |
Molecular Formula | C₉H₁₀O₂ |
Molecular Weight | 150.17 g/mol |
SMILES Notation | CCc1cccc(c1)C(=O)O |
InChIKey | HXUSUAKIRZZMGP-UHFFFAOYSA-N |
The compound is known by several synonyms in the chemical literature, including m-ethylbenzoic acid, benzoic acid 3-ethyl-, and RARECHEM AL BO 1547, which are used interchangeably in scientific publications and commercial catalogues .
Structural Characteristics
3-Ethylbenzoic acid features a benzene ring with two substituents: a carboxylic acid group (-COOH) directly attached to the ring and an ethyl group (-CH₂CH₃) at the meta position relative to the carboxylic acid. This structural arrangement contributes to its unique chemical properties and reactivity patterns, distinguishing it from other isomeric forms such as 2-ethylbenzoic acid and 4-ethylbenzoic acid.
Physical and Chemical Properties
Understanding the physical and chemical properties of 3-ethylbenzoic acid is essential for predicting its behavior in various chemical processes and applications. The compound exhibits characteristic properties of substituted aromatic carboxylic acids.
Physical State and Appearance
3-Ethylbenzoic acid typically appears as a light brown solid at room temperature . Its physical state is influenced by environmental conditions, particularly temperature, given its relatively low melting point.
Thermodynamic Properties
The compound has well-documented thermodynamic properties that determine its phase behavior and stability:
Property | Value | Method |
---|---|---|
Melting Point | 47°C | Experimental |
Boiling Point | 271.51°C | Estimated |
Density | 1.042 g/cm³ | Experimental |
Refractive Index | 1.5345 | Experimental |
These thermodynamic parameters are crucial for various industrial processes including purification, crystallization, and formulation development .
Solubility Profile
The solubility characteristics of 3-ethylbenzoic acid show limited dissolution in common organic solvents:
Solvent | Solubility |
---|---|
DMSO | Slightly soluble |
Methanol | Slightly soluble |
Water | Poorly soluble |
This solubility profile is consistent with other substituted benzoic acids, where the hydrophobic ethyl group reduces water solubility while providing modest solubility in organic solvents .
Acid-Base Properties
As a carboxylic acid, 3-ethylbenzoic acid exhibits characteristic acidic properties:
Property | Value | Method |
---|---|---|
pKa | 4.27 ± 0.10 | Predicted |
The predicted pKa value indicates moderately strong acidity, typical for substituted benzoic acids. The ethyl substituent at the meta position has a mild electron-donating effect, which slightly decreases the acidity compared to unsubstituted benzoic acid .
Computational Chemistry Data
Modern computational chemistry provides valuable insights into the molecular behavior and properties of 3-ethylbenzoic acid that complement experimental data.
Molecular Descriptors
Several computational descriptors help characterize the compound's behavior in biological systems and chemical reactions:
Descriptor | Value |
---|---|
Topological Polar Surface Area (TPSA) | 37.3 Ų |
LogP | 1.9472 |
Hydrogen Bond Acceptors | 1 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 2 |
These parameters are particularly relevant for predicting drug-likeness, membrane permeability, and potential biological activity of the compound .
Conformational Analysis
The compound possesses limited conformational flexibility, primarily due to the rotational freedom of the ethyl group and the carboxylic acid moiety. The benzene ring provides structural rigidity, while the two rotatable bonds allow for some conformational adaptation in different chemical environments.
Classification Element | Information |
---|---|
GHS Pictogram | GHS07 |
Signal Word | Warning |
Hazard Statements | H302-H315-H319-H335 |
Precautionary Statements | P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P330-P362+P364-P403+P233-P405-P501 |
These classifications indicate that 3-ethylbenzoic acid can cause acute toxicity if swallowed (H302), skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .
Condition | Recommendation |
---|---|
Temperature | Room temperature |
Container | Sealed, dry |
Incompatibilities | Strong oxidizing agents, strong bases |
Proper storage in sealed containers at room temperature helps prevent degradation and ensures the compound maintains its chemical properties over time .
Synthetic Routes and Preparation
Several synthetic approaches can be employed to prepare 3-ethylbenzoic acid, though the search results don't provide specific synthetic methods.
General Synthetic Approaches
Typical synthetic routes for substituted benzoic acids include:
-
Oxidation of 3-ethyltoluene
-
Carbonylation of 3-ethylbromobenzene
-
Hydrolysis of 3-ethylbenzonitrile
-
Grignard reaction followed by carbonation
Each method offers different advantages in terms of yield, purity, and ease of synthesis, depending on the available starting materials and required scale.
Related Compounds and Structural Analogs
3-Ethylbenzoic acid is part of a broader family of substituted benzoic acids and related compounds that share similar structural features.
Isomeric Forms
The positional isomers of ethylbenzoic acid include:
Compound | CAS Number | Key Differences |
---|---|---|
2-Ethylbenzoic acid | 90-36-8 | Ethyl group at ortho position |
3-Ethylbenzoic acid | 619-20-5 | Ethyl group at meta position |
4-Ethylbenzoic acid | 619-64-7 | Ethyl group at para position |
These isomers exhibit different physical properties and reactivity patterns due to the varying positions of the ethyl substituent relative to the carboxylic acid group .
Homologous Compounds
The homologous series includes:
Compound | Description |
---|---|
Benzoic acid | Parent compound without substitution |
Methylbenzoic acids (Toluic acids) | One carbon shorter in alkyl chain |
Propylbenzoic acids | One carbon longer in alkyl chain |
These compounds form a homologous series with gradual changes in physical properties corresponding to the increasing length of the alkyl chain .
Supplier Category | Examples |
---|---|
Global Suppliers | Changzhou Ansciep Chemical Co., Ltd., Alchem Pharmtech, Inc., CONIER CHEM AND PHARMA LIMITED |
Regional Distributors | Various specialized chemical distributors |
The availability from multiple sources ensures that researchers and industrial users can access the compound for various applications .
Analytical Methods and Characterization
Proper identification and characterization of 3-ethylbenzoic acid involve several analytical techniques.
Spectroscopic Identification
Standard spectroscopic methods for characterizing 3-ethylbenzoic acid include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
Infrared (IR) spectroscopy
-
Mass Spectrometry (MS)
-
UV-Visible spectroscopy
These techniques provide complementary information about the structural, electronic, and vibrational properties of the compound.
Chromatographic Analysis
Chromatographic methods commonly employed for the analysis of 3-ethylbenzoic acid include:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography (GC)
-
Thin-Layer Chromatography (TLC)
These methods are essential for determining purity, quantifying the compound in mixtures, and monitoring reactions involving 3-ethylbenzoic acid.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume